2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol
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Overview
Description
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol is an organic compound characterized by the presence of a cyclopentanol ring substituted with a 2,4-difluorobenzyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol typically involves the following steps:
Formation of the 2,4-Difluorobenzylamine Intermediate: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or a primary amine under basic conditions.
Cyclopentanone Derivative Formation: Cyclopentanone is reacted with a suitable reagent to introduce the hydroxyl group, forming cyclopentan-1-ol.
Coupling Reaction: The 2,4-difluorobenzylamine intermediate is then coupled with the cyclopentan-1-ol derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentanone.
Reduction: Formation of 2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentane.
Substitution: Formation of derivatives with substituted benzyl groups.
Scientific Research Applications
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. The presence of the difluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the cyclopentanol moiety may influence its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-Difluorobenzyl)(methyl)amino)cyclohexan-1-ol: Similar structure but with a cyclohexanol ring.
2-((2,4-Difluorobenzyl)(ethyl)amino)cyclopentan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol is unique due to the combination of its difluorobenzyl and cyclopentanol moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl-methylamino]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-16(12-3-2-4-13(12)17)8-9-5-6-10(14)7-11(9)15/h5-7,12-13,17H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTUSIUBOUKAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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